

Wighteone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wighteone

Cat. No.: B192679

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Introduction: **Wighteone** is a naturally occurring prenylated isoflavone, a class of flavonoid compounds known for their diverse biological activities.[1] Structurally, it is a derivative of genistein, featuring a 3-methylbut-2-enyl (prenyl) group attached to the core isoflavone skeleton.[2] This compound has been isolated from various plant sources, including the hedge apple (*Maclura aurantiaca*) and *Ficus mucoso*. [1][2] **Wighteone** is recognized for its role as a plant metabolite and has demonstrated antifungal properties.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, biosynthetic origins, and common experimental protocols for its isolation.

Chemical Identity and Physicochemical Properties

The chemical structure of **Wighteone** is defined as an isoflavone scaffold substituted with three hydroxyl groups at positions 5, 7, and 4', and a prenyl group at position 6.[2] Its systematic IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[2] Key quantitative data and identifiers are summarized in the table below for clarity and comparative analysis.

Identifier	Value	Source
IUPAC Name	5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one	[2]
CAS Number	51225-30-0	[1][2]
Molecular Formula	C ₂₀ H ₁₈ O ₅	[1][2][4]
Molecular Weight	338.35 g/mol	[5]
Monoisotopic Mass	338.11542367 Da	[3][4]
InChI Key	KIMDVVKVNNSHGZ-UHFFFAOYSA-N	[1][4]
SMILES	<chem>CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C</chem>	[1][2]
Topological Polar Surface Area	87 Å ²	[2][3]
Complexity	554	[2][3]

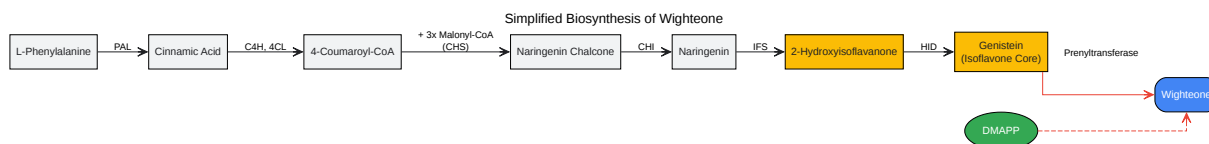
Spectroscopic Data for Structural Elucidation

The definitive structure of **Wighteone**, like other natural products, is confirmed through a combination of spectroscopic techniques.[6][7] Mass spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

Technique	Data Type	Information Provided
LC-MS	Mass-to-charge ratio (m/z)	Confirms molecular weight. A common adduct observed is the deprotonated molecule $[M-H]^-$ at m/z 337.1078.[2]
MS/MS	Fragmentation pattern	Provides structural information about the core flavonoid and the prenyl side chain.[2]
1H NMR	Chemical shifts, coupling constants	Reveals the number and connectivity of hydrogen atoms, confirming the substitution pattern on the aromatic rings and the structure of the prenyl group. [5][6]
^{13}C NMR	Chemical shifts	Determines the number and chemical environment of all carbon atoms in the molecule. [6][8]
2D NMR (COSY, HMBC, HSQC)	Correlation spectra	Establishes the precise connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure.[6][7]

Biosynthetic Pathway

Wighteone originates from the phenylpropanoid pathway, a major route for the synthesis of flavonoids in plants. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the core isoflavone structure, genistein. A subsequent prenylation step, involving the attachment of a dimethylallyl pyrophosphate (DMAPP) group, yields the final **Wighteone** molecule.



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Caption: Simplified biosynthetic pathway from L-Phenylalanine to **Wighteone**.

Experimental Protocols

This section outlines a generalized methodology for the extraction, isolation, and purification of **Wighteone** from a plant source, based on standard phytochemical procedures.[8][10]

1. Plant Material Preparation and Extraction:

- Objective: To prepare the plant material and extract the crude mixture of secondary metabolites.
- Methodology:
 - Collect and identify the plant material (e.g., leaves, roots, or bark).
 - Dry the material in an oven at a controlled temperature (typically 40-50°C) to remove moisture and then grind it into a fine powder to increase the surface area for extraction. [10]
 - Macerate the dried powder in a suitable organic solvent, such as methanol or ethanol, at room temperature for 48-72 hours.[10] This process is often repeated multiple times to ensure exhaustive extraction.
 - Filter the mixture to separate the plant debris from the solvent extract.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning (Fractionation):

- Objective: To separate compounds in the crude extract based on their polarity.
- Methodology:

- Suspend the crude extract in a water-methanol mixture.
- Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate).
- **Wighteone**, being a moderately polar flavonoid, is typically expected to concentrate in the ethyl acetate fraction.
- Evaporate each fraction to dryness to yield sub-fractions for further analysis.

3. Chromatographic Purification:

- Objective: To isolate pure **Wighteone** from the enriched fraction.
- Methodology:
 - Column Chromatography (CC): Subject the ethyl acetate fraction to column chromatography over a stationary phase like silica gel. Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
 - Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) is often employed.[8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[11]
 - Monitor the effluent from the column using a UV detector and collect the fractions corresponding to the desired compound.

4. Purity Assessment and Structural Elucidation:

- Objective: To confirm the purity and verify the chemical structure of the isolated compound.
- Methodology:
 - Assess the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detector).[8]
 - Elucidate the chemical structure using spectroscopic methods, including Mass Spectrometry (MS) and 1D/2D Nuclear Magnetic Resonance (NMR) as detailed in the 'Spectroscopic Data' section above.[8][9] The obtained data is compared with literature values to confirm the identity as **Wighteone**.[6]

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